1,4-Diazepan-6-one 2HCl
Overview
Description
“1,4-Diazepan-6-one 2HCl” is a chemical compound with the CAS Number: 1824627-70-4 and a linear formula of C5H12Cl2N2O . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,4-diazepines, which includes “1,4-Diazepan-6-one 2HCl”, has been a subject of active research for many decades due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes . One such method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination .
Molecular Structure Analysis
The molecular structure of “1,4-Diazepan-6-one 2HCl” is represented by the InChI code: 1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H . The molecular weight of the compound is 187.07 .
Chemical Reactions Analysis
The chemical reactions involving 1,4-diazepines have been extensively studied . For instance, a study on the biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination provides insights into the molecular basis for the improved activity of certain mutants .
Physical And Chemical Properties Analysis
“1,4-Diazepan-6-one 2HCl” is a white to yellow solid . It has a linear formula of C5H12Cl2N2O and a molecular weight of 187.07 . It is stored at temperatures between 2-8°C .
Scientific Research Applications
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and are associated with a wide range of biological activities . Due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .
These compounds have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
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Pharmaceutical Industry : 1,4-Diazepan-6-one 2HCl is a type of 1,4-diazepine, which is a class of compounds known for their wide range of biological activities . These compounds have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, they could be explored for potential use in the pharmaceutical industries .
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Biocatalytic Synthesis : A study has shown that 1,4-diazepanes can be synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . This study offers an effective method for construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
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Chemical Synthesis : 1,4-Diazepan-6-one 2HCl can be used in the synthesis of various chemical compounds. It is available for purchase from chemical suppliers, indicating its use in laboratory settings for the synthesis of other compounds .
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Enzymatic Intramolecular Asymmetric Reductive Amination : A study has shown that 1,4-diazepanes can be synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . This study offers an effective method for construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Safety And Hazards
The safety information for “1,4-Diazepan-6-one 2HCl” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
1,4-diazepines, including “1,4-Diazepan-6-one 2HCl”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1,4-diazepan-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCEHOLJORKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-6-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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